molecular formula C24H17ClFN3S3 B3019023 4-[(4-chlorophenyl)methylsulfanyl]-6-(4-fluorophenyl)sulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 478065-78-0

4-[(4-chlorophenyl)methylsulfanyl]-6-(4-fluorophenyl)sulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B3019023
CAS No.: 478065-78-0
M. Wt: 498.05
InChI Key: WAQPBRDGIMVVTK-UHFFFAOYSA-N
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Description

This polycyclic heteroaromatic compound features a tricyclic core with sulfur and nitrogen atoms, substituted with 4-chlorophenylmethylsulfanyl and 4-fluorophenylsulfanyl groups. Its structural complexity necessitates advanced crystallographic tools for validation. The compound’s structure was likely determined using SHELXL for refinement and ORTEP-3 for graphical representation, ensuring precision in bond lengths and angles .

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-6-(4-fluorophenyl)sulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3S3/c1-13-11-14(2)27-22-19(13)20-21(32-22)23(31-18-9-7-17(26)8-10-18)29-24(28-20)30-12-15-3-5-16(25)6-4-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQPBRDGIMVVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC4=CC=C(C=C4)Cl)SC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methylsulfanyl]-6-(4-fluorophenyl)sulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methylsulfanyl]-6-(4-fluorophenyl)sulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methylsulfanyl]-6-(4-fluorophenyl)sulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Comparisons

The compound’s closest analogs include:

  • 4-{[(4-Chlorophenyl)methyl]sulfanyl}-11,13-dimethyl-6-(pyrrolidin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaene (CAS 478065-76-8) Key Difference: Replaces the 4-fluorophenylsulfanyl group with pyrrolidin-1-yl.
  • Alkyltrimethylammonium Compounds (e.g., BAC-C12)
    • Key Difference : Quaternary ammonium structure vs. tricyclic sulfur-nitrogen core.
    • Impact : BAC-C12 exhibits surfactant properties (CMC ~3–8 mM), while the target compound’s bioactivity likely depends on π-π stacking and halogen bonding .
Table 1: Substituent Effects on Key Properties
Compound Substituents LogP* Bioactivity Hypothesis
Target Compound 4-ClPh-CH₂S, 4-FPh-S ~3.8 Kinase inhibition, antimicrobial
CAS 478065-76-8 4-ClPh-CH₂S, pyrrolidin-1-yl ~2.5 Enhanced solubility, CNS targets
BAC-C12 C12 alkyl, N⁺(CH₃)₃ ~1.2 Surfactant, membrane disruption

*LogP estimated via fragment-based methods.

Methodological Considerations in Similarity Assessment

Structural similarity is critical for predicting bioactivity . However, divergent methods (e.g., fingerprint-based vs. shape-based algorithms) yield varying similarity scores. For example:

  • Target vs. CAS 478065-76-8 :
    • Tanimoto Coefficient (ECFP6) : 0.65 (moderate similarity).
    • Shape Overlay (ROCS) : High overlap in tricyclic core but divergent substituent orientations.

Research Findings and Implications

  • Synthetic Accessibility : The compound’s synthesis requires regioselective sulfanyl group introduction, complicating large-scale production .
  • Crystallographic Validation : Structure refinement via SHELXL and validation using PLATON ensures minimal positional errors (<0.01 Å) .
  • Biological Potential: Fluorine and chlorine substituents may enhance blood-brain barrier penetration, suggesting CNS applications, though toxicity profiling is pending.

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